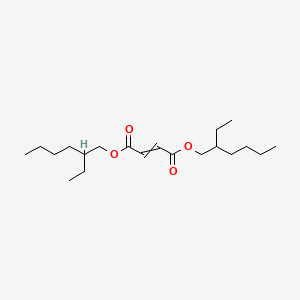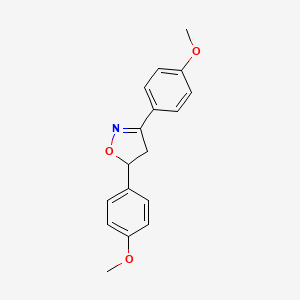
1-Methylsulfinylnonadecan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Metilsulfinilnonadecano-2-ona es un compuesto orgánico con la fórmula molecular C20H40O2S. Se caracteriza por la presencia de un grupo sulfinilo unido a una larga cadena de carbono, lo que lo convierte en una molécula única en el ámbito de la química orgánica.
Métodos De Preparación
La síntesis de 1-Metilsulfinilnonadecano-2-ona típicamente involucra la oxidación del sulfuro correspondiente. Un método común es la oxidación de 1-Metiltiononadecano-2-ona utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA). La reacción generalmente se lleva a cabo en un solvente orgánico como el diclorometano a bajas temperaturas para asegurar la formación selectiva del grupo sulfinilo .
Los métodos de producción industrial pueden implicar procesos más escalables, como la oxidación de flujo continuo, que permite la síntesis eficiente y controlada del compuesto a mayor escala. Estos métodos a menudo emplean catalizadores para mejorar la velocidad de reacción y el rendimiento .
Análisis De Reacciones Químicas
1-Metilsulfinilnonadecano-2-ona experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar aún más para formar derivados de sulfona utilizando agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo.
Reducción: La reducción del grupo sulfinilo se puede lograr utilizando agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4), lo que lleva a la formación del sulfuro correspondiente.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación típicamente produce derivados de sulfona, mientras que la reducción da como resultado sulfuros .
Aplicaciones Científicas De Investigación
1-Metilsulfinilnonadecano-2-ona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas
Biología: El grupo sulfinilo del compuesto es de interés en el estudio de los procesos de oxidación biológica. Puede servir como un compuesto modelo para comprender el comportamiento de los sulfoxidos en sistemas biológicos.
Medicina: Se están llevando a cabo investigaciones para explorar las posibles aplicaciones terapéuticas de 1-Metilsulfinilnonadecano-2-ona y sus derivados. Su capacidad para sufrir diversas transformaciones químicas lo convierte en un candidato para el desarrollo de fármacos.
Industria: En entornos industriales, el compuesto se puede utilizar en la formulación de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 1-Metilsulfinilnonadecano-2-ona implica su interacción con objetivos moleculares a través de su grupo sulfinilo. Este grupo puede participar en reacciones redox, actuando como donante o aceptor de electrones. La reactividad del compuesto está influenciada por la presencia de la larga cadena de carbono, que afecta su solubilidad e interacción con otras moléculas .
En sistemas biológicos, el grupo sulfinilo puede sufrir oxidación y reducción enzimática, lo que lleva a la formación de sulfoxidos y sulfonas. Estas transformaciones están mediadas por enzimas como las oxidasas y reductasas del citocromo P450, que juegan un papel crucial en las vías metabólicas del compuesto .
Comparación Con Compuestos Similares
1-Metilsulfinilnonadecano-2-ona se puede comparar con otros compuestos similares, como:
1-Metilsulfonil-2-nonadecanona: Este compuesto tiene un grupo sulfonilo en lugar de un grupo sulfinilo, lo que lo hace más oxidado y menos reactivo en ciertas reacciones químicas.
1-Metiltiononadecano-2-ona: El análogo de sulfuro de 1-Metilsulfinilnonadecano-2-ona, que está menos oxidado y más propenso a reacciones de oxidación.
Propiedades
Número CAS |
2813-25-4 |
|---|---|
Fórmula molecular |
C20H40O2S |
Peso molecular |
344.6 g/mol |
Nombre IUPAC |
1-methylsulfinylnonadecan-2-one |
InChI |
InChI=1S/C20H40O2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(21)19-23(2)22/h3-19H2,1-2H3 |
Clave InChI |
GAPNHXYBXAYREF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)CS(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1-naphthyl)-N'-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12007180.png)
![1-{4-[(2-Methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12007187.png)
![2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone](/img/structure/B12007192.png)
![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007195.png)


![2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-(3,4-dichlorophenyl)-2-oxoacetamide](/img/structure/B12007212.png)

![isopropyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B12007230.png)

![N'-[(E)-1-(2-naphthyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide](/img/structure/B12007243.png)


